2-Amino-4-(trifluoromethoxy)phenol
Overview
Description
2-Amino-4-(trifluoromethoxy)phenol, also known as 2-amino-4-trifluoromethoxybenzene, is an important organic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is a colorless crystalline solid with a molecular formula of C7H6F3NO, and is soluble in water, ethanol, and other organic solvents. This compound is used as a building block in the synthesis of a variety of organic compounds and has a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor activities.
Scientific Research Applications
Pharmaceutical Research
2-Amino-4-(trifluoromethoxy)phenol is utilized in pharmaceutical research due to its potential as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group is particularly interesting because it can improve the metabolic stability and bioavailability of pharmaceuticals .
Material Science
In material science, this compound can be used to create novel polymers with unique properties, such as increased resistance to degradation by acids and bases. Its ability to form stable bonds with a variety of materials makes it valuable for developing new coatings and adhesives .
Analytical Chemistry
As an analytical reagent, 2-Amino-4-(trifluoromethoxy)phenol can be employed in colorimetric assays due to its phenolic group. It can react with specific enzymes or metals, leading to a color change that is quantifiable and can be used for detecting certain substances .
Agrochemical Development
This compound’s derivatives could be explored for their potential use in agrochemicals. The trifluoromethoxy group may confer properties like increased potency against pests or improved environmental stability, making it a candidate for pesticide or herbicide development .
Biomedical Engineering
In biomedical engineering, 2-Amino-4-(trifluoromethoxy)phenol can be used to modify the surface of medical implants. This modification can enhance the biocompatibility and reduce the risk of rejection by the body .
Environmental Science
This compound can be studied for its environmental impact, particularly in the degradation of pollutants. Its chemical structure could be the basis for catalysts that help in breaking down harmful chemicals in the environment .
Organic Synthesis
It serves as a precursor in organic synthesis, particularly in the construction of complex molecules that contain the trifluoromethoxy phenol moiety. This moiety is of interest due to its potential to influence the electronic properties of molecules .
Chemical Education
Lastly, 2-Amino-4-(trifluoromethoxy)phenol can be used in educational settings to demonstrate various chemical reactions and principles, such as electrophilic aromatic substitution and the properties of aromatic amines .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-(trifluoromethoxy)phenol are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that trifluoromethylbenzenes can participate in a variety of chemical reactions .
Pharmacokinetics
The compound’s molecular weight is 19313 , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(trifluoromethoxy)phenol. For instance, the compound should be stored at 2-8°C to maintain its stability. Additionally, the compound’s action may be influenced by the presence of other chemicals in the environment .
properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYJUUSAYDJKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372228 | |
Record name | 2-amino-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(trifluoromethoxy)phenol | |
CAS RN |
461699-34-3 | |
Record name | 2-amino-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-(trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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